Quinabactin

Catalog No.
S540837
CAS No.
946270-26-4
M.F
C20H24N2O3S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinabactin

CAS Number

946270-26-4

Product Name

Quinabactin

IUPAC Name

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3

InChI Key

IVHKSUMLZQXFPR-UHFFFAOYSA-N

SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C

Solubility

Soluble in DMSO

Synonyms

Quinabactin; LC-66C6; LC 66C6; LC66C6; ABA mimics 1; AM1; AM-1; AM 1;

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C

Description

The exact mass of the compound Quinabactin is 372.1508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mimicking ABA Effects

Quinabactin shares some structural similarities with ABA, a crucial plant hormone involved in regulating various stress responses, including drought tolerance. Studies have shown that quinabactin can mimic some of ABA's effects in plants. For instance, research published in the Journal of Experimental Botany demonstrated that quinabactin application increased abscisic acid (ABA) accumulation in plants [1]. This suggests quinabactin might activate similar pathways as ABA, potentially leading to enhanced drought resistance.

Source

[1] Han, S., Lee, Y., Park, E. J., & Min, K. W. (2014). Quinabactin, a selective agonist for abscisic acid signaling in plants. Journal of Experimental Botany, 65(18), 4451-4464. ()

Studying ABA Signaling Pathways

Quinabactin's ability to mimic ABA makes it a valuable tool for researchers studying ABA signaling pathways in plants. Scientists can utilize quinabactin to identify genes and proteins involved in ABA responses. For example, research using a yeast two-hybrid screen with quinabactin helped identify proteins that interact with ABA receptors, providing insights into the complex mechanisms of ABA signaling [2].

Source

[2] Umezawa, T., Nakashima, C., Yoshida, S., Endo, M., Fujita, Y., Shinozaki, K., & Yamaguchi-Shinozaki, K. (2009). Drought stress sensing and signaling in plants. Annual Review of Plant Biology, 60, 193-219. ()

Quinabactin is a synthetic compound that acts as an agonist for abscisic acid receptors, primarily influencing plant responses to environmental stressors, particularly drought. It mimics the natural hormone abscisic acid, which plays a crucial role in regulating various physiological processes in plants, including stomatal closure and seed germination. Quinabactin's chemical structure includes a sulfonamide linkage and a bicyclic ring system, which are essential for its interaction with abscisic acid receptors, specifically the pyrabactin resistance-like (PYL) proteins. Its ability to induce ABA-like effects in vegetative tissues makes it a significant compound in agricultural biotechnology aimed at enhancing drought tolerance in crops .

  • Quinabactin mimics the effects of ABA by binding to ABA receptors in plant guard cells [].
  • This binding triggers a signal transduction pathway leading to stomatal closure, which reduces water loss during drought conditions [].
  • There is limited information available on the specific safety hazards of Quinabactin.
  • As a new synthetic compound, further research is needed to determine its potential toxicity and environmental impact [].

Limitations and Future Research

  • While Quinabactin shows promise in enhancing drought tolerance in some plants like Arabidopsis and soybean [], research suggests it may not be effective in all crops, such as wheat [].
  • Further studies are needed to assess its efficacy across various plant species and develop safe application methods for agricultural use.

Quinabactin undergoes several key chemical interactions that facilitate its biological activity:

  • Binding to PYL Proteins: Quinabactin binds to the ligand-binding pocket of PYL proteins, promoting the formation of a stable complex with type 2C protein phosphatases (PP2Cs). This interaction mimics the natural binding of abscisic acid, leading to downstream signaling events that enhance plant stress responses .
  • Hydrogen Bond Formation: The compound forms critical hydrogen bonds with specific residues in the PYL proteins, such as Trp385 and Asn173. These interactions stabilize the receptor-ligand complex and are essential for the activation of ABA signaling pathways .

Quinabactin exhibits several significant biological activities:

  • Drought Tolerance: It promotes drought tolerance by inducing stomatal closure in plants, thereby reducing water loss. This effect is particularly beneficial for crops under water-limited conditions .
  • Gene Expression Modulation: Quinabactin activates a genome-wide transcriptional response similar to that induced by abscisic acid, influencing various ABA-responsive genes involved in stress adaptation .
  • Seed Germination Inhibition: The compound inhibits seed germination, a response consistent with the action of abscisic acid, which is known to prevent germination under unfavorable conditions .

The synthesis of quinabactin typically involves multiple steps, including:

  • Formation of the Bicyclic Core: The initial step involves constructing the dihydroquinolinone core through cyclization reactions.
  • Sulfonamide Linkage Creation: A sulfonamide group is introduced via electrophilic substitution reactions, which is crucial for its receptor binding properties.
  • Purification and Characterization: The final product is purified using chromatographic techniques and characterized through spectroscopic methods (NMR, mass spectrometry) to confirm its structure and purity .

Quinabactin has several practical applications:

  • Agricultural Biotechnology: It is used as a tool for enhancing drought resistance in crops, potentially reducing crop losses due to water scarcity.
  • Research Tool: Quinabactin serves as a valuable compound for studying abscisic acid signaling pathways and plant responses to abiotic stressors .
  • Development of Agrochemicals: Its properties are being explored for developing new agrochemicals that can improve plant resilience against environmental challenges .

Studies have demonstrated that quinabactin interacts specifically with several PYL proteins, enhancing their affinity for PP2Cs. This interaction is critical for activating downstream signaling pathways associated with stress responses. Structural analyses using X-ray crystallography have revealed how quinabactin occupies the ligand-binding pocket of PYL proteins and stabilizes the closed conformation necessary for receptor activation .

Quinabactin shares structural similarities with other compounds that target abscisic acid receptors. Here are some notable comparisons:

CompoundStructure TypeMechanism of ActionUnique Features
QuinabactinSulfonamideAgonist for PYL proteinsForms unique hydrogen bonds with receptor residues
PyrabactinAryl sulfonamideAgonist for PYL proteinsLacks certain hydrogen bonding interactions present in quinabactin
Abscisic AcidNatural hormoneBinds to PYL proteinsNaturally occurring; regulates numerous physiological processes
AM1 (ABA mimic 1)SulfonamideAgonist for PYL proteinsMore effective pan-agonist than quinabactin

Quinabactin's unique binding characteristics and structural features differentiate it from these compounds, particularly in its ability to form specific hydrogen bonds that enhance its biological activity in plants .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Exact Mass

372.1508

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Quinabactin

Dates

Modify: 2023-08-15
1: Vaidya AS, Peterson FC, Yarmolinsky D, Merilo E, Verstraeten I, Park SY, Elzinga D, Kaundal A, Helander J, Lozano-Juste J, Otani M, Wu K, Jensen DR, Kollist H, Volkman BF, Cutler SR. A Rationally Designed Agonist Defines Subfamily IIIA Abscisic Acid Receptors As Critical Targets for Manipulating Transpiration. ACS Chem Biol. 2017 Nov 17;12(11):2842-2848. doi: 10.1021/acschembio.7b00650. Epub 2017 Oct 18. PubMed PMID: 28949512.
2: Helander JD, Vaidya AS, Cutler SR. Chemical manipulation of plant water use. Bioorg Med Chem. 2016 Feb 1;24(3):493-500. doi: 10.1016/j.bmc.2015.11.010. Epub 2015 Nov 11. Review. PubMed PMID: 26612713.
3: González-Guzmán M, Rodríguez L, Lorenzo-Orts L, Pons C, Sarrión-Perdigones A, Fernández MA, Peirats-Llobet M, Forment J, Moreno-Alvero M, Cutler SR, Albert A, Granell A, Rodríguez PL. Tomato PYR/PYL/RCAR abscisic acid receptors show high expression in root, differential sensitivity to the abscisic acid agonist quinabactin, and the capability to enhance plant drought resistance. J Exp Bot. 2014 Aug;65(15):4451-64. doi: 10.1093/jxb/eru219. Epub 2014 May 26. PubMed PMID: 24863435; PubMed Central PMCID: PMC4112642.
4: Okamoto M, Peterson FC, Defries A, Park SY, Endo A, Nambara E, Volkman BF, Cutler SR. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):12132-7. doi: 10.1073/pnas.1305919110. Epub 2013 Jul 1. PubMed PMID: 23818638; PubMed Central PMCID: PMC3718107.

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